molecular formula C9H7BClN3O2 B14079185 (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid

Cat. No.: B14079185
M. Wt: 235.44 g/mol
InChI Key: HZSMNPMXPJSEIO-UHFFFAOYSA-N
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Description

(5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a pyrimidine ring and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For example, starting with 5-chloro-3-iodopyridine, a halogen-metal exchange can be performed using an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or pinacolborane to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, reagents, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically performed at elevated temperatures (50-100°C)

Major Products: The major products of these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic synthesis, (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: This compound can be used in the development of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a versatile tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components .

Mechanism of Action

The mechanism of action of (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: (5-Chloro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is unique due to the presence of both chlorine and pyrimidine substituents, which can influence its reactivity and selectivity in chemical reactions

Properties

Molecular Formula

C9H7BClN3O2

Molecular Weight

235.44 g/mol

IUPAC Name

(5-chloro-6-pyrimidin-5-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H7BClN3O2/c11-8-1-7(10(15)16)4-14-9(8)6-2-12-5-13-3-6/h1-5,15-16H

InChI Key

HZSMNPMXPJSEIO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CN=CN=C2)Cl)(O)O

Origin of Product

United States

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